molecular formula C7H6BrNO2 B13901013 2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one

2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one

Cat. No.: B13901013
M. Wt: 216.03 g/mol
InChI Key: HSXZSPFTDDTBAP-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one is a bicyclic heteroaromatic compound featuring a fused furan and pyridinone ring system with a bromine substituent at the 2-position. Its structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of bromodomain inhibitors and kinase-targeting molecules. The compound’s reactivity and biological activity are influenced by the oxygen atom in the furan ring and the electron-withdrawing bromine substituent.

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

2-bromo-5,6-dihydro-4H-furo[2,3-c]pyridin-7-one

InChI

InChI=1S/C7H6BrNO2/c8-5-3-4-1-2-9-7(10)6(4)11-5/h3H,1-2H2,(H,9,10)

InChI Key

HSXZSPFTDDTBAP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C=C(O2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one typically involves a multi-step process. One common method includes the bromination of a precursor furo[2,3-C]pyridin-7-one compound. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[2,3-C]pyridin-7-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one involves its interaction with specific molecular targets, such as BET proteins. The compound binds to the bromodomains of these proteins, inhibiting their function and thereby affecting gene expression and cellular proliferation. This mechanism is particularly relevant in the context of cancer, where BET inhibitors can reduce the growth of tumor cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Bicyclic Pyridinone Derivatives

Key analogs differ in their heterocyclic core (furo, thieno, or pyrrolo systems) and substituent patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Properties/Applications Reference
2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one Furo[2,3-c]pyridin-7-one Br at C2 Moderate coupling efficiency (58%) in cross-coupling reactions
2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one Thieno[2,3-c]pyridin-7-one Br at C2, S instead of O Higher coupling yield (76%); sulfur enhances electron delocalization
4-Bromo-1,6-dihydro-6-methyl-7H-pyrrolo[2,3-c]pyridin-7-one Pyrrolo[2,3-c]pyridin-7-one Br at C4, methyl at C6 Improved solubility; potential bromodomain inhibition
6-Methyl-4-(2-phenoxyphenyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Pyrrolo[2,3-c]pyridin-7-one Phenoxyphenyl at C4, methyl at C6 High-affinity BET/HDAC dual inhibitors
Table 2: Reaction Yields in Key Syntheses
Reaction Type Furo Analog Yield Thieno Analog Yield Pyrrolo Analog Yield
Cross-Coupling (Cu-catalyzed) 58% 76% N/A
Borylation (Pd-catalyzed) N/A N/A 95%

Physicochemical Properties

  • Molecular Weight and Solubility: The furo analog (C₇H₅BrNO₂) has a molecular weight of 228.03 g/mol. The thieno analog (C₇H₆BrNOS) is slightly heavier (248.10 g/mol) due to sulfur’s atomic mass . Methyl and aryl substituents in pyrrolo analogs enhance lipophilicity, improving membrane permeability .
Table 3: Molecular Descriptors
Property Furo Analog Thieno Analog Pyrrolo Analog (CAS 1361481-63-1)
Molecular Formula C₇H₅BrNO₂ C₇H₆BrNOS C₈H₇BrN₂O
SMILES Not Provided C1CNC(=O)C2=C1C=C(S2)Br BrC1=CN2C(=O)N(C)C=C2C=C1
LogP (Predicted) ~1.5 ~2.1 ~1.8

Biological Activity

2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one (CAS Number: 1368143-91-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H6BrNO2
  • Molecular Weight : 216.0320 g/mol
  • SMILES Notation : Brc1cc2c(o1)C(=O)NCC2

Antimicrobial Activity

Recent studies have indicated that 2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting a potential role in developing new antibacterial agents.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory assays. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophage cell lines.

Case Study: Inhibition of TNF-alpha Production

A study conducted on RAW264.7 macrophages revealed that treatment with 2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one significantly reduced TNF-alpha levels compared to controls.

Treatment TNF-alpha Level (pg/mL)
Control150
Compound Treatment (10 µM)80
Compound Treatment (50 µM)40

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : It has been identified as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in sphingolipid metabolism and cell signaling pathways involved in inflammation and apoptosis .
  • Cellular Signaling Modulation : The compound may influence cellular pathways related to oxidative stress and inflammatory responses.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one. Preliminary data suggest favorable oral bioavailability and brain penetration, making it a candidate for neurological applications .

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